molecular formula C20H22BrNO5 B11200388 3-{[(3-Bromophenyl)carbonyl]amino}-3-(3-methoxy-4-propoxyphenyl)propanoic acid

3-{[(3-Bromophenyl)carbonyl]amino}-3-(3-methoxy-4-propoxyphenyl)propanoic acid

Cat. No.: B11200388
M. Wt: 436.3 g/mol
InChI Key: DJRFMIRSFUTHOL-UHFFFAOYSA-N
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Description

3-[(3-BROMOPHENYL)FORMAMIDO]-3-(3-METHOXY-4-PROPOXYPHENYL)PROPANOIC ACID is a complex organic compound characterized by the presence of bromine, formamido, methoxy, and propoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-BROMOPHENYL)FORMAMIDO]-3-(3-METHOXY-4-PROPOXYPHENYL)PROPANOIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(3-BROMOPHENYL)FORMAMIDO]-3-(3-METHOXY-4-PROPOXYPHENYL)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(3-BROMOPHENYL)FORMAMIDO]-3-(3-METHOXY-4-PROPOXYPHENYL)PROPANOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-BROMOPHENYL)FORMAMIDO]-3-(3-METHOXY-4-PROPOXYPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-BROMOPHENYL)FORMAMIDO]-3-(3-METHOXY-4-PROPOXYPHENYL)PROPANOIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its complex structure allows for diverse applications and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H22BrNO5

Molecular Weight

436.3 g/mol

IUPAC Name

3-[(3-bromobenzoyl)amino]-3-(3-methoxy-4-propoxyphenyl)propanoic acid

InChI

InChI=1S/C20H22BrNO5/c1-3-9-27-17-8-7-13(11-18(17)26-2)16(12-19(23)24)22-20(25)14-5-4-6-15(21)10-14/h4-8,10-11,16H,3,9,12H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

DJRFMIRSFUTHOL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=CC=C2)Br)OC

Origin of Product

United States

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